molecular formula C16H23ClN2O B162129 3-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide CAS No. 786581-55-3

3-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide

Cat. No. B162129
CAS RN: 786581-55-3
M. Wt: 294.82 g/mol
InChI Key: JFSYYIJPVLTYHL-UHFFFAOYSA-N
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Description

3-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide is a synthetic opioid . It’s structurally similar to AH-7921, a synthetic opioid invented in the mid-1970s .


Molecular Structure Analysis

The molecular formula of this compound is C16H22Cl2N2O . The InChI key is JMZROFPPEXCTST-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 329.2647 g/mol .

Scientific Research Applications

Pharmacological Characteristics

  • U-47700, a derivative of "3-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide," has been studied for its potent in vivo activity, which is approximately ten times greater than morphine. Its synthesis, medicinal chemistry, in vitro/in vivo pharmacology, and drug metabolism have been extensively researched (Kyei-Baffour & Lindsley, 2020).

Potential Applications in Imaging

  • This compound's scaffold has been explored for developing 18F-positron emission tomography (18F-PET) radiotracers. The study focused on sensitivity to changes in opioid receptor occupancy, revealing promising compounds for PET imaging (Ott et al., 2020).

Structural Analysis

  • A study on a related compound, 2-Chloro-N-{5-[(4R,5R,10S)-dehydroabiet-4-yl]-1,3,4-thiadiazol-2-yl}benzamide, provided insights into the molecular structure and interactions, highlighting the cyclohexyl ring's classic chair conformation and its intermolecular interactions (Mo et al., 2011).

Toxicological Aspects

  • Although not directly related to "3-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide," studies on compounds like U-47700 provide insights into the toxicological aspects of similar substances (Elliott et al., 2016).

Chemical Synthesis and Derivatives

  • Research has been conducted on the electrophilic cyclization of related compounds, focusing on the synthesis and yields of derivatives with potential pharmaceutical applications (Valle et al., 2005).

Metabolic Characterization

  • The metabolic characterization of AH-7921, a synthetic opioid designer drug closely related to "3-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide," provides insights into metabolic pathways, stability, and potential metabolites (Wohlfarth et al., 2016).

Mechanism of Action

Target of Action

A similar compound, ah-7921, is known to act on the μ-opioid receptor . The μ-opioid receptor is a G protein-coupled receptor that mediates the effects of opioids and plays a crucial role in pain perception.

Mode of Action

Based on the similar compound ah-7921, it can be inferred that it might act as an agonist at the μ-opioid receptor . Agonists bind to receptors and activate them to produce a biological response.

Result of Action

Opioids generally cause analgesia, relaxation, and euphoria, among other effects .

properties

IUPAC Name

3-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O/c1-19(2)16(9-4-3-5-10-16)12-18-15(20)13-7-6-8-14(17)11-13/h6-8,11H,3-5,9-10,12H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSYYIJPVLTYHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCCCC1)CNC(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001342409
Record name 3-Chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001342409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide

CAS RN

786581-55-3
Record name 3-Chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001342409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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